
Marimastat
Overview
Description
Marimastat (BB-2516) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor, notable as the first in its class to enter clinical trials for oncology . It targets zinc-dependent proteases involved in extracellular matrix (ECM) degradation, a process critical in tumor invasion and metastasis. Preclinical studies demonstrated its ability to inhibit MMPs such as MMP-1, -2, -3, -7, and -9, with IC50 values in the nanomolar range . Clinically, this compound showed dose-dependent biological activity in phase I/II trials, reducing tumor marker progression in 58% of patients at doses >50 mg twice daily . However, phase III trials in pancreatic, gastric, and lung cancers failed to show survival benefits compared to chemotherapy, leading to its discontinuation in many settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Marimastat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the hydroxamic acid functional group and the incorporation of the isobutyl and tert-butyl groups. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and reagents like hydroxylamine hydrochloride and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Marimastat primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxamic acid. It can also participate in complexation reactions with metal ions, given its ability to chelate metal ions through the hydroxamic acid group .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydroxylamine hydrochloride, triethylamine, and various organic solvents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship of the compound and to develop new inhibitors with improved properties .
Scientific Research Applications
Marimastat is a matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications in various diseases, particularly cancer. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in tumor invasion, metastasis, and angiogenesis . this compound, as a broad-spectrum MMP inhibitor, has been explored in clinical trials for its ability to inhibit these processes and improve patient outcomes .
Clinical Trials in Cancer Treatment
This compound has been evaluated in several clinical trials for various types of cancer, including pancreatic, breast, lung, colorectal, and gastric cancers . The rationale behind its use is to block the activity of MMPs, thereby preventing cancer cells from invading surrounding tissues and spreading to distant sites .
Pancreatic Cancer: A phase II clinical trial assessed this compound in patients with advanced pancreatic cancer. The results showed that a significant proportion of patients experienced stable disease, and those with stable or falling CA19-9 levels (a tumor marker) had longer median survival times . The combination of this compound with gemcitabine was well tolerated .
Breast Cancer: A randomized phase III trial investigated this compound versus placebo in patients with metastatic breast cancer who had responding or stable disease after first-line chemotherapy. The study found no significant difference in progression-free survival (PFS) or overall survival between the this compound and placebo groups .
Advanced Cancer: this compound was assessed as maintenance therapy for patients with advanced cancer. The results indicated a survival benefit in the subgroup of patients who had received prior chemotherapy .
Neurological Applications
This compound has also been explored for its potential in treating neurological conditions, particularly those involving seizures and traumatic brain injury .
Epilepsy: Research indicates that this compound can inhibit MMP-9 activity in neurons, potentially impairing the development of seizures . In a study, this compound effectively penetrated the blood-brain barrier and accumulated in the brain, reducing seizure parameters in a model of kainic acid-induced status epilepticus .
MMP-9 Activity Post-Traumatic Brain Injury: Studies have shown that MMP-9 activity peaks 6–24 hours after a traumatic brain injury .
Other Applications
This compound's ability to inhibit MMPs has led to its exploration in other areas, such as preventing morbidity-inducing dermonecrosis caused by snake venoms . Additionally, implantable biodegradable polymers are being researched for their potential use in delivering this compound to ocular tissues .
Challenges and Side Effects
Mechanism of Action
Marimastat exerts its effects by inhibiting matrix metalloproteinases, a family of enzymes involved in the degradation of the extracellular matrix. By mimicking the peptide structure of natural matrix metalloproteinase substrates, this compound binds to the active site of these enzymes and prevents their activity. This inhibition leads to reduced degradation of the basement membrane, thereby preventing angiogenesis and metastasis in cancer . The molecular targets of this compound include various matrix metalloproteinases such as interstitial collagenase, stromelysin-1, and matrix metalloproteinase-9 .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Marimastat belongs to the peptidomimetic hydroxamate class, mimicking collagen substrates to competitively inhibit MMP active sites. Key structural features include a hydroxamate zinc-binding group and a hydrophobic backbone for enzyme interaction .
Compound | Class | Key Structural Features | Selectivity |
---|---|---|---|
This compound | Peptidomimetic hydroxamate | Hydroxamate group, hydroxyl substituent | Broad-spectrum (MMP-1, -2, -3, -7, -9) |
Batimastat | Non-peptidomimetic hydroxamate | Lacks hydroxyl group; more lipophilic | Broad-spectrum, higher binding energy |
Prinomastat | Non-peptidomimetic hydroxamate | Lipophilic scaffold | Selective for MMP-2, -9, -13 |
TIMP-1/2/3 | Endogenous protein inhibitors | Bind MMPs via N-terminal domain | Broad-spectrum, non-competitive |
- Batimastat: Unlike this compound, Batimastat lacks a hydroxyl group, increasing lipophilicity but reducing bioavailability. Both inhibit snake venom metalloproteinases (SVMPs), but Batimastat exhibits higher binding energy (ΔG = -8.5 kcal/mol vs. -7.2 kcal/mol for this compound) .
- Prinomastat: A non-peptidomimetic inhibitor with selectivity for MMP-2 and -7. Unlike this compound, it failed to show clinical efficacy in glioblastoma due to poor CNS penetration .
- TIMP-1/2/3: Endogenous inhibitors that non-competitively bind MMPs. Unlike this compound, TIMPs induce amoeboid angiogenesis in endothelial cells, promoting tumor vascularization .
Pharmacokinetics and Clinical Efficacy
- This compound vs. Batimastat : this compound’s hydroxyl group improves solubility and oral bioavailability, enabling outpatient use. However, both compounds showed musculoskeletal toxicity (59% incidence for this compound ).
- This compound vs. Prinomastat: this compound’s peptidomimetic structure enhances target engagement but contributes to off-target effects, such as paradoxical promotion of amoeboid endothelial cell invasion .
Selectivity and Off-Target Effects
- Broad-Spectrum Limitations : this compound’s lack of MMP selectivity led to inhibition of ADAM/ADAMTS proteases, contributing to joint stiffness and tendonitis . In contrast, aggrecanase inhibitors (e.g., compound 8) achieved >100-fold selectivity for ADAMTS-4/5 via hydrogen bonding to Thr440, a feature absent in this compound .
- Paradoxical Pro-Tumor Effects : this compound upregulated RhoA-GTP and MLC2 phosphorylation in endothelial cells, promoting amoeboid vascularization and resistance to VEGF inhibitors like Bevacizumab .
Key Research Findings
Preclinical Studies
- SVMP Inhibition: this compound and Batimastat inhibited CAMP-2 (a snake venom MMP) at IC50 ≈3 µM, with this compound forming bifurcated hydrogen bonds to Glu145 .
- Epilepsy Models : this compound crossed the blood-brain barrier (B/P ratio = 2.85 at 120 min), reducing seizure severity by 66% via MMP-9 inhibition .
Clinical Trials
- 5.7 months; p=0.19) .
Biological Activity
Marimastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It has been studied for its potential therapeutic applications in various conditions, particularly in cancer treatment and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trials, and relevant case studies.
This compound functions by mimicking the peptide structure of natural MMP substrates, effectively binding to MMPs and inhibiting their activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial for tumor invasion and metastasis. By blocking MMPs, this compound can hinder the migration of tumor cells and endothelial cells, thereby potentially reducing cancer progression and angiogenesis .
Preclinical Studies
Recent studies have demonstrated this compound's ability to penetrate the blood-brain barrier (BBB) and inhibit MMP-9 activity in neuronal cultures. In vitro experiments showed that this compound significantly reduced the cleavage of nectin-3, a substrate for MMP-9, in hippocampal neurons treated with glutamate. This suggests that this compound may have neuroprotective effects, particularly in conditions associated with excitotoxicity .
Phase I Trials
A Phase I trial assessed the safety and pharmacokinetics of escalating doses of this compound in patients with advanced malignancies. The study found that doses up to 100 mg twice daily were tolerable; however, patients experienced inflammatory polyarthritis as a notable side effect .
Phase II Trials
In a Phase II trial involving patients with advanced pancreatic cancer, this compound was administered at varying doses (10 mg b.d., 25 mg o.d., and 100 mg b.d.) over 28 days. The results indicated that 49% of patients had stable disease after treatment. The median survival was reported as 245 days for those with stable or falling CA19-9 levels . Notably, musculoskeletal pain was a common side effect, affecting approximately 29% of participants throughout the study .
Maintenance Therapy Studies
Another randomized double-blind study evaluated this compound as maintenance therapy for patients with non-resectable gastric adenocarcinoma. The findings suggested a modest survival benefit compared to placebo, with median survival times of 160 days for the this compound group versus 138 days for placebo .
Summary of Clinical Findings
Study Type | Population | Dose Range | Main Findings | Side Effects |
---|---|---|---|---|
Phase I | Advanced malignancies | 25-100 mg b.i.d. | Safety established; inflammatory polyarthritis noted | Inflammatory polyarthritis |
Phase II | Advanced pancreatic cancer | 10-100 mg b.d. | 49% stable disease; median survival 245 days | Arthralgia (12%), musculoskeletal pain |
Maintenance Therapy | Non-resectable gastric cancer | 10 mg b.d. | Survival benefit; median survival 160 vs. 138 days | Anaemia, abdominal pain |
Case Studies
- Seizure Management : A study investigated the effects of this compound on seizure activity in a kainic acid-induced model. Results indicated that this compound effectively inhibited MMP-9 activity associated with seizures, suggesting potential applications in seizure management .
- Pancreatic Cancer : In patients receiving this compound as part of their treatment regimen for pancreatic cancer, significant stabilization or reduction in pain was reported alongside improvements in mobility scores .
Q & A
Q. What is the mechanistic basis of Marimastat's inhibition of matrix metalloproteinases (MMPs), and how are its IC50 values determined experimentally?
This compound is a hydroxamate-based inhibitor that binds to the zinc atom at the catalytic site of MMPs, blocking substrate hydrolysis. Its IC50 values (e.g., 3 nM for MMP-9, 5 nM for MMP-1) are determined via enzymatic assays using fluorogenic or chromogenic substrates. For example, recombinant MMPs are incubated with this compound across a concentration gradient, and activity is measured via changes in fluorescence/absorbance over time. Dose-response curves are then used to calculate IC50 values .
Q. How should researchers design preclinical studies to evaluate this compound's anti-angiogenic and anti-metastatic effects in vivo?
Key considerations include:
- Model selection : Use xenograft models (e.g., human gastric cancer cells) with high MMP expression.
- Dosing regimen : Oral administration at 25–100 mg/kg twice daily, based on pharmacokinetic data showing Cmax of 196 ng/mL in humans at 50 mg .
- Endpoints : Quantify tumor microvessel density (CD31 staining) and metastatic burden via histopathology or bioluminescence imaging. Include zymography to assess MMP-2/9 activity in plasma/tissue lysates .
Q. What methodological strategies resolve contradictions in clinical trial outcomes for this compound across cancer types?
Discrepancies (e.g., improved survival in gastric cancer vs. no benefit in pancreatic cancer) require:
- Subgroup analysis : Stratify patients by MMP expression levels (via IHC or RNA-seq) to identify responsive subgroups .
- Biomarker validation : Use CA19-9 dynamics in pancreatic cancer or circulating MMP-2/9 levels as surrogate endpoints to correlate with survival .
- Mechanistic context : Assess tumor microenvironment differences (e.g., stromal MMP-14 in gastric cancer) using multiplex immunofluorescence .
Q. How can researchers mitigate musculoskeletal toxicity in this compound clinical trials while maintaining efficacy?
Musculoskeletal pain (dose-limiting at ≥50 mg BID) is managed via:
- Dose escalation : Start at 5–10 mg BID and titrate based on tolerability .
- Adjunct therapies : Co-administer NSAIDs or low-dose corticosteroids to delay onset .
- Pharmacokinetic monitoring : Maintain plasma concentrations ≥100 ng/mL (above IC90 for MMPs) without exceeding thresholds linked to toxicity (Cmax >200 ng/mL) .
Q. What experimental approaches validate this compound's off-target effects on TACE and metabolic pathways?
- TACE inhibition assays : Use recombinant TACE enzyme with fluorescent substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2) to confirm dose-dependent inhibition .
- Transcriptomic analysis : Perform RNA-seq on this compound-treated liver tissues to quantify changes in fatty acid synthesis genes (e.g., Fasn, Scd1) and TACE regulators (e.g., Timp3) .
- Metabolic profiling : Measure hepatic triglyceride levels via LC-MS and correlate with Ppara/Apob expression to assess steatosis reversal .
Q. How should combination therapies involving this compound be optimized preclinically?
- Synergy screening : Test this compound with gemcitabine (pancreatic cancer) or radiation using Chou-Talalay assays. Prioritize combinations with combination index (CI) <0.8 .
- Sequencing : Administer this compound after cytotoxic agents to avoid blunting chemotherapy-induced apoptosis .
- Mechanistic overlap : Avoid overlapping toxicities (e.g., avoid VEGF inhibitors if musculoskeletal toxicity is dose-limiting) .
Q. What statistical methods are recommended for analyzing this compound's impact on PSA kinetics in prostate cancer trials?
- Slope analysis : Calculate PSA velocity pre/post-treatment using linear mixed-effect models. A significant reduction in slope (e.g., from 0.117 to −0.0046 in prostate cancer) indicates biological activity .
- Correlation with MMPs : Use multivariate regression to link changes in serum MMP-2 levels with PSA dynamics .
Q. How do researchers address variable pharmacokinetic profiles of this compound across patient populations?
- Population PK modeling : Incorporate covariates like age, liver function, and BMI to predict AUC variability .
- Therapeutic drug monitoring : Measure trough plasma concentrations (target: 50–150 ng/mL) to guide dose adjustments .
Q. What in vitro models best recapitulate this compound's anti-invasive effects for mechanistic studies?
- 3D migration assays : Use collagen matrices to simulate extracellular matrix invasion. Treat with 10 μM this compound and quantify cell persistence/speed via time-lapse microscopy .
- Organoid co-cultures : Co-culture tumor organoids with fibroblasts to assess MMP-dependent stromal remodeling via MMP-2/9 ELISA .
Q. Why do some trials report this compound's failure despite preclinical efficacy, and how can this be addressed?
- Trial design flaws : Earlier trials used survival as a primary endpoint, which may not capture cytostatic effects. Use progression-free survival or biomarker-based endpoints instead .
- Patient stratification : Enrich for tumors with MMP-overexpression (e.g., MMP-9<sup>+</sup> gastric cancers) via pre-screening .
- Dosing duration : Extend treatment beyond 6 months to observe delayed anti-metastatic effects .
Properties
IUPAC Name |
(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMOTCMPXTDND-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165524 | |
Record name | Marimastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Marimastat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e+00 g/L | |
Record name | Marimastat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154039-60-8 | |
Record name | Marimastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marimastat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marimastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marimastat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Marimastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARIMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Marimastat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.